1-[4-(4-chlorophenyl)piperazino]-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1,2-ethanedione
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a piperazine ring, a pyridine ring, and an indole ring, all of which are common structures in many pharmaceutical compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the chlorophenyl group, and the formation of the indole ring with the pyridinyl group . The synthesis of piperazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The piperazine ring provides a basic nitrogen atom, the pyridine ring contributes a polar nitrogen atom, and the indole ring provides a nonpolar aromatic system .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. The piperazine ring’s nitrogen atoms could potentially participate in acid-base reactions. The chlorophenyl and pyridinyl groups might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyridine ring and the basic piperazine ring could enhance its solubility in polar solvents .Scientific Research Applications
Anticancer Activity
Research on derivatives bearing structural similarities to the specified compound has revealed promising anticancer activities. For instance, compounds with piperazine amide moieties linked to 1,2,4-triazine derivatives have demonstrated significant antiproliferative effects against MCF-7 breast cancer cells, showcasing the therapeutic potential of such structures in cancer treatment (Yurttaş et al., 2014). Additionally, research on piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives has highlighted their efficacy in inhibiting the growth of various cancer cell lines, further underscoring the relevance of these chemical frameworks in developing new anticancer agents (Kumar et al., 2013).
Antipsychotic Potential
Compounds featuring piperazine linked to indole moieties have been investigated for their potential as antipsychotic agents, with some derivatives showing selectivity for dopamine D4 receptors. Such selectivity is sought after for treatments that aim to avoid the extrapyramidal side effects often associated with classical antipsychotics (Zhang et al., 2000).
Antimicrobial and Antifungal Activities
Azole-containing piperazine derivatives have been synthesized and tested for their antimicrobial and antifungal activities. Preliminary results indicate that these compounds exhibit moderate to significant efficacy against various strains, suggesting their utility in addressing antibiotic resistance challenges (Gan et al., 2010).
Allosteric Enhancement of A1 Adenosine Receptor
Another interesting application involves 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes, which have been identified as potent allosteric enhancers of the A1 adenosine receptor. This highlights the potential of such compounds in modulating receptor activity for therapeutic purposes (Romagnoli et al., 2008).
Future Directions
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19Cl2F3N4O2/c27-17-5-7-18(8-6-17)33-9-11-34(12-10-33)25(37)23(36)20-15-35(22-4-2-1-3-19(20)22)24-21(28)13-16(14-32-24)26(29,30)31/h1-8,13-15H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEKYCNPTXOJQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C(=O)C3=CN(C4=CC=CC=C43)C5=C(C=C(C=N5)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19Cl2F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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